Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

1-(Propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative featuring an isopropyl substituent at the 1-position and an amino group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive amino group enables further functionalization, making it valuable for constructing heterocyclic frameworks or as a building block in medicinal chemistry. The isopropyl group enhances steric and electronic properties, potentially influencing solubility and stability. The compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling to maintain purity and reactivity.
1-(propan-2-yl)-1H-pyrazol-4-amine structure
97421-16-4 structure
商品名:1-(propan-2-yl)-1H-pyrazol-4-amine
CAS番号:97421-16-4
MF:C6H11N3
メガワット:125.171640634537
MDL:MFCD08700622
CID:801088
PubChem ID:13469826

1-(propan-2-yl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-Isopropyl-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine,1-(1-methylethyl)-
    • 1-propan-2-ylpyrazol-4-amine
    • 4-Amino-1-isopropyl-1h-pyrazole
    • 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)
    • 1-(propan-2-yl)-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine, 1-(1-methylethyl)-
    • 1-Isopropyl-1H-pyrazol-4-ylamine
    • 1-(methylethyl)pyrazole-4-ylamine
    • 1-isopropylpyrazol-4-amine
    • OEXNVHXUPNHOPP-UHFFFAOYSA-N
    • 1-isopropyl-1H-pyrazole-4-amine
    • 1-isopropyl-1 H-pyrazol-4-ylamine
    • STK353364
    • SBB026436
    • SB13945
    • MCU
    • 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)
    • (1-Isopropyl-1H-pyrazol-4-yl)amine
    • 1-Isopropyl-4-aminopyrazole
    • 4-Amino-1-isopropylpyrazole
    • CS-W020015
    • DS-0554
    • 97421-16-4
    • AKOS000205148
    • AC-30775
    • DTXSID00541640
    • MFCD08700622
    • SCHEMBL574538
    • EN300-66235
    • SY031838
    • F2169-0267
    • MDL: MFCD08700622
    • インチ: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
    • InChIKey: OEXNVHXUPNHOPP-UHFFFAOYSA-N
    • ほほえんだ: N1N(C(C)C)C=C(N)C=1

計算された属性

  • せいみつぶんしりょう: 125.09500
  • どういたいしつりょう: 125.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 92.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 43.8

じっけんとくせい

  • 色と性状: Yellow to Brown Liquid
  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 234.2°C at 760 mmHg
  • フラッシュポイント: 95.4±19.8 °C
  • 屈折率: 1.566
  • PSA: 43.84000
  • LogP: 1.62740
  • じょうきあつ: 0.1±0.5 mmHg at 25°C

1-(propan-2-yl)-1H-pyrazol-4-amine セキュリティ情報

1-(propan-2-yl)-1H-pyrazol-4-amine 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関番号:

    2933199090

    概要:

    2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(propan-2-yl)-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM188206-1g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95%+
1g
$*** 2023-05-04
Chemenu
CM188206-10g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95%+
10g
$*** 2023-05-04
Enamine
EN300-66235-0.1g
1-(propan-2-yl)-1H-pyrazol-4-amine
97421-16-4 95.0%
0.1g
$26.0 2025-03-21
Chemenu
CM188206-5g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95+%
5g
$359 2021-08-05
Chemenu
CM188206-10g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95+%
10g
$772 2021-08-05
Apollo Scientific
OR962707-10g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 98%
10g
£305.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IU946-50mg
1-(propan-2-yl)-1H-pyrazol-4-amine
97421-16-4 97%
50mg
84.0CNY 2021-07-14
abcr
AB469943-25 g
1-Isopropyl-1H-pyrazol-4-amine; .
97421-16-4
25g
€1,084.50 2022-03-01
Fluorochem
037825-25g
1-Isopropyl-1H-pyrazol-4-ylamine
97421-16-4 95%
25g
£645.00 2022-03-01
TRC
B451560-500mg
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4
500mg
$ 135.00 2022-06-07

1-(propan-2-yl)-1H-pyrazol-4-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 15 psi, rt
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ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  5 h, rt
リファレンス
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  5 h, rt
リファレンス
Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines
Zhang, Yanmin; Chen, Yadong; Zhang, Danfeng; Wang, Lu; Lu, Tao; et al, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 25 °C
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Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
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ごうせいかいろ 6

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ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
リファレンス
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  8 h, rt
リファレンス
Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
リファレンス
Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 35 psi, rt
リファレンス
Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  1 h, 15 psi, rt
リファレンス
Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
リファレンス
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ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt
リファレンス
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ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors.
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ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
リファレンス
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ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  1 min, 20 °C; 20 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 20 °C
リファレンス
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Zabierek, Anna A.; Konrad, Kaleen M.; Haidle, Andrew M., Tetrahedron Letters, 2008, 49(18), 2996-2998

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  18 h, rt
リファレンス
Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors
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ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
リファレンス
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ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 40 °C
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  3 h, rt
リファレンス
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives
Zheng, Ke; Iqbal, Sarah; Hernandez, Pamela; Park, HaJeung; LoGrasso, Philip V.; et al, Journal of Medicinal Chemistry, 2014, 57(23), 10013-10030

1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials

1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products

1-(propan-2-yl)-1H-pyrazol-4-amine 関連文献

1-(propan-2-yl)-1H-pyrazol-4-amineに関する追加情報

Comprehensive Overview of 1-(propan-2-yl)-1H-pyrazol-4-amine (CAS No. 97421-16-4): Properties, Applications, and Industry Insights

1-(propan-2-yl)-1H-pyrazol-4-amine, identified by its CAS number 97421-16-4, is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This pyrazole derivative features a unique molecular structure combining an isopropyl group and an amine functionality at the 4-position of the pyrazole ring, making it a valuable intermediate for various synthetic applications.

The compound's molecular formula C6H11N3 and molecular weight 125.17 g/mol place it in the category of small-molecule heterocycles. Its structural characteristics contribute to notable physicochemical properties, including moderate water solubility and stability under standard laboratory conditions. Recent studies highlight its potential as a building block for more complex molecules, particularly in the development of bioactive compounds and functional materials.

In pharmaceutical contexts, researchers are exploring 1-(propan-2-yl)-1H-pyrazol-4-amine as a precursor for drug discovery projects. The compound's amine group offers excellent opportunities for further derivatization, making it valuable for creating libraries of potential therapeutic agents. Current investigations focus on its incorporation into molecules targeting neurological disorders and metabolic diseases, aligning with today's healthcare priorities.

The agrochemical industry shows growing interest in this compound for developing next-generation crop protection agents. Its pyrazole core structure is known to impart biological activity against various agricultural pests, while the isopropyl moiety may enhance lipophilicity and systemic movement in plants. These properties position it as a candidate for sustainable pesticide formulations, addressing the global demand for environmentally friendly agricultural solutions.

From a synthetic chemistry perspective, CAS 97421-16-4 demonstrates versatility in organic transformations. The compound participates in various reactions, including amide formations, reductive aminations, and cyclization processes. Its stability under diverse reaction conditions makes it particularly useful for multi-step syntheses and combinatorial chemistry approaches. Recent publications describe innovative methods for its preparation, focusing on atom economy and green chemistry principles.

Quality control of 1-(propan-2-yl)-1H-pyrazol-4-amine typically involves advanced analytical techniques. HPLC analysis confirms purity levels, while spectroscopic methods (including NMR and mass spectrometry) verify structural integrity. The compound generally appears as a white to off-white crystalline powder with characteristic melting point and solubility profiles that facilitate handling in laboratory settings.

Storage recommendations for this compound emphasize protection from moisture and light exposure, with optimal preservation achieved in amber glass containers under inert atmosphere conditions. Proper handling procedures include standard laboratory safety practices, though the compound doesn't exhibit extreme hazards under normal use conditions.

The commercial availability of 97421-16-4 has expanded significantly in recent years, reflecting growing industrial demand. Suppliers typically offer the compound in research quantities ranging from grams to kilograms, with some providing custom synthesis services for specialized derivatives. Pricing structures vary based on purity grades and order volumes, with higher purity (>98%) material commanding premium values for sensitive applications.

Emerging research directions for this compound include exploration of its coordination chemistry with transition metals and investigation of its potential in material science applications. Some studies suggest possible utility in creating functional polymers or molecular sensors, leveraging its electron-rich pyrazole system. These developments align with current trends toward multifunctional materials in advanced technological applications.

Regulatory status of 1-(propan-2-yl)-1H-pyrazol-4-amine varies by jurisdiction, but it generally falls outside stringent controls in most regions. However, researchers should verify local regulations before procurement or use, particularly concerning chemical inventory listings and transport requirements. The compound's safety data indicates standard precautions suffice for laboratory handling, though comprehensive risk assessments remain essential for specific applications.

Future prospects for CAS 97421-16-4 appear promising, with anticipated growth in both academic research and industrial applications. The compound's structural features and synthetic accessibility position it well for continued exploration across multiple disciplines. Ongoing developments in catalysis and process chemistry may further enhance its utility and cost-effectiveness for large-scale applications.

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Amadis Chemical Company Limited
(CAS:97421-16-4)1-(propan-2-yl)-1H-pyrazol-4-amine
A848263
清らかである:99%/99%
はかる:10g/25g
価格 ($):210.0/524.0